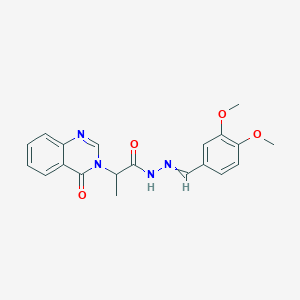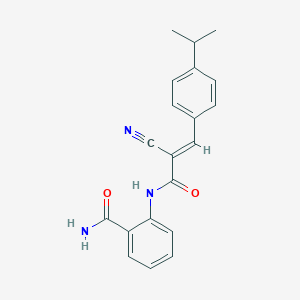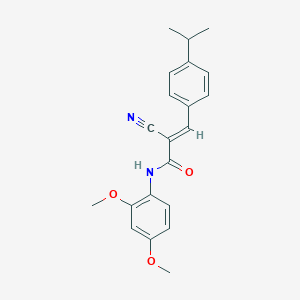![molecular formula C12H16N2O4 B255268 Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate is a chemical compound that belongs to the class of carbamate esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has shown promising results in various studies, making it an important compound in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate is not fully understood. However, it is believed to act as a carbamoylating agent, which can modify the structure of proteins and enzymes. This modification can lead to changes in the biological activity of these molecules.
Biochemical and Physiological Effects:
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antitumor activity and has been used in the development of potential cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds and has shown promising results in various scientific studies. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care to avoid any adverse effects.
Zukünftige Richtungen
There are many potential future directions for the use of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate in scientific research. One potential direction is the development of new antitumor agents based on the structure of this compound. Another potential direction is the development of new carbamate esters for use in organic synthesis. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate can be achieved through a multistep process. The first step involves the reaction of aniline with chloroformate to form N-phenyl chloroformamide. This is then reacted with methyl 2-bromo-2-methylpropanoate to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate has been widely used in scientific research for various applications. It has been used as a reagent for the synthesis of various organic compounds, including carbamates, ureas, and amides. This compound has also been used in the synthesis of biologically active compounds, including antitumor agents and antiviral agents.
Eigenschaften
Produktname |
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
methyl 2-methyl-2-(phenylcarbamoylamino)oxypropanoate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,10(15)17-3)18-14-11(16)13-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,16) |
InChI-Schlüssel |
HHFCYSJMFVTSES-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)


![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)